molecular formula C8H11N B14643226 2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- CAS No. 56125-88-3

2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl-

Cat. No.: B14643226
CAS No.: 56125-88-3
M. Wt: 121.18 g/mol
InChI Key: BIOUIIIKCOKSDX-UHFFFAOYSA-N
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Description

2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- is a nitrogen-containing heterocyclic compound. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest due to its synthetic and pharmacological potential . The unique structure of this compound makes it a valuable scaffold in drug discovery and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- typically involves nucleophilic attack and concomitant intramolecular cyclization. Cyclopentanes and piperidine derivatives are commonly used as starting materials . The reaction conditions often include the use of palladium-catalyzed reactions and photochemical transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, utilizing continuous flow chemistry and other advanced techniques to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- is unique due to its specific bicyclic structure, which provides additional rigidity and stability compared to other similar compounds. This rigidity is an important feature in medicinal chemistry, as it can enhance the compound’s interaction with biological targets .

Properties

CAS No.

56125-88-3

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

2-methyl-2-azabicyclo[3.2.1]octa-3,6-diene

InChI

InChI=1S/C8H11N/c1-9-5-4-7-2-3-8(9)6-7/h2-5,7-8H,6H2,1H3

InChI Key

BIOUIIIKCOKSDX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2CC1C=C2

Origin of Product

United States

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